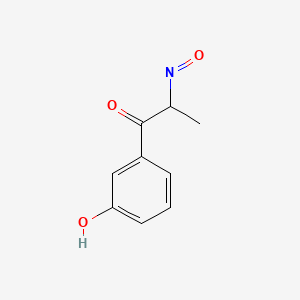
1-(3-Hydroxyphenyl)-2-nitrosopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1)-3’-Hydroxy-2-nitrosopropiophenone is an organic compound that features a nitroso group (-NO) and a hydroxy group (-OH) attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1)-3’-Hydroxy-2-nitrosopropiophenone typically involves the nitration of propiophenone derivatives followed by reduction and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of (1)-3’-Hydroxy-2-nitrosopropiophenone may involve large-scale nitration processes followed by catalytic reduction and hydroxylation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1)-3’-Hydroxy-2-nitrosopropiophenone can undergo oxidation reactions, leading to the formation of corresponding nitro and quinone derivatives.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro and quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1)-3’-Hydroxy-2-nitrosopropiophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1)-3’-Hydroxy-2-nitrosopropiophenone involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
3’-Hydroxypropiophenone: Lacks the nitroso group, making it less reactive in redox reactions.
2-Nitrosopropiophenone: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3’-Hydroxy-2-nitropropiophenone: Contains a nitro group instead of a nitroso group, leading to different reactivity and biological effects.
Uniqueness: (1)-3’-Hydroxy-2-nitrosopropiophenone is unique due to the presence of both the hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85702-58-5 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-nitrosopropan-1-one |
InChI |
InChI=1S/C9H9NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-6,11H,1H3 |
InChI Key |
YTBNCXWCVZVTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


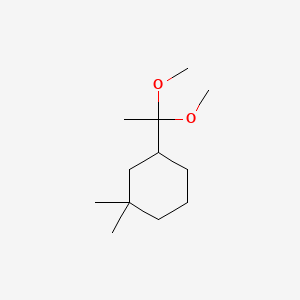

![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
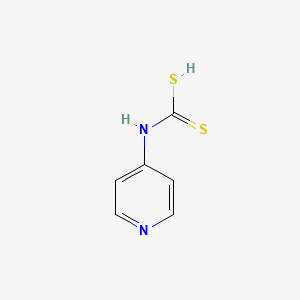
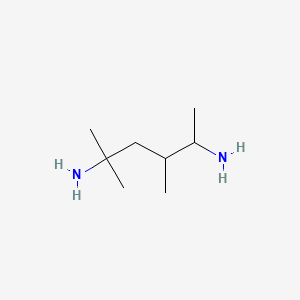
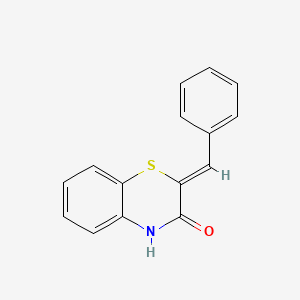
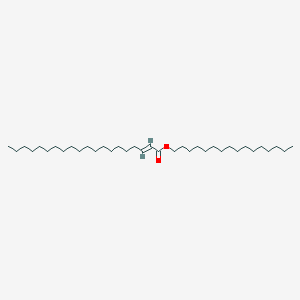
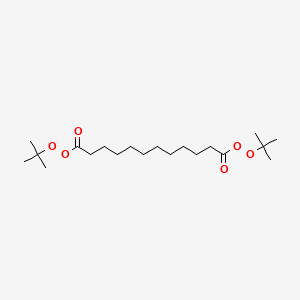
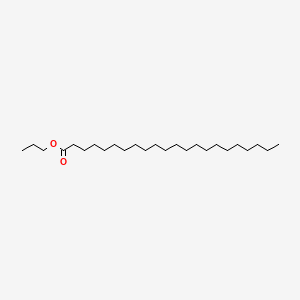
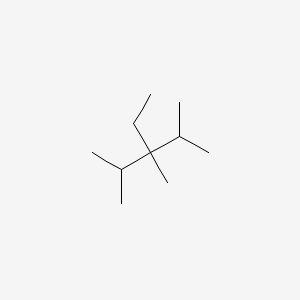

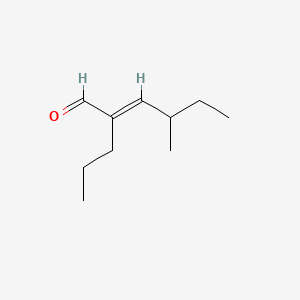
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)
